Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate
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Overview
Description
Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate is a useful research compound. Its molecular formula is C15H23NO3 and its molecular weight is 265.353. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Modification
The compound tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate has been utilized in various synthesis and structural modification studies. For instance, Vorona et al. (2007) conducted a study where they modified this compound by introducing an N,N-dimethylaminomethylene group at a specific position, leading to the creation of new chemical structures with potential applications in medicinal chemistry and drug discovery (Vorona et al., 2007).
Enantioselective Synthesis
Maton et al. (2010) described an efficient, scalable route to synthesize an enantiomerically pure version of a similar compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This method marked a significant improvement over previous methods and is important for the production of compounds used in pharmaceuticals (Maton et al., 2010).
Molecular Structure Analysis
Moriguchi et al. (2014) synthesized a similar compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester. They characterized its structure using NMR spectroscopy and X-ray diffraction, contributing to the understanding of such compounds' molecular structure (Moriguchi et al., 2014).
Application in Drug Discovery
Campbell et al. (2009) developed an enantioselective synthesis process for a related compound, which was a key intermediate in the creation of potent CCR2 antagonists. This synthesis process included a critical iodolactamization step, showcasing the importance of such compounds in the development of new drugs (Campbell et al., 2009).
Mechanism of Action
Target of Action
The primary target of EN300-26863598 is currently unknown. The compound is a derivative of quinuclidin-3-one , which suggests it may interact with similar targets as other quinuclidinone analogues.
Mode of Action
It is known that N-Nitrosamines, a class of compounds to which EN300-26863598 belongs, can form as impurities in the process of chemical drug production . Following drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Biochemical Pathways
Given its structural similarity to other N-Nitrosamines, it is likely that it interacts with the cytochrome P450 system, leading to the production of cancerogenic diazonium salts . These salts can alkylate DNA, potentially leading to mutations and cancer .
Pharmacokinetics
As a derivative of quinuclidin-3-one, it is expected to have good oral bioavailability . .
Result of Action
Based on its structural similarity to other N-Nitrosamines, it is expected to cause DNA damage through the alkylation of susceptible nucleobases . This could potentially lead to mutations and cancer .
Properties
IUPAC Name |
tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16-7-11-9-4-5-10(12(11)8-16)13(17)6-9/h9-12H,4-8H2,1-3H3/t9-,10-,11+,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYZSHGERUPIBU-WISYIIOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C3CCC(C2C1)C(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]3CC[C@H]([C@H]2C1)C(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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